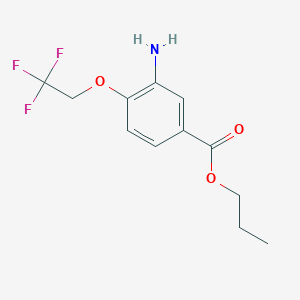

Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Description

Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a fluorinated benzoate ester derivative characterized by a trifluoroethoxy substituent at the 4-position and an amino group at the 3-position of the benzene ring, with a propyl ester moiety. The trifluoroethoxy group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly those targeting kinase inhibition or receptor modulation, where fluorine substitution is a common strategy to optimize pharmacokinetic properties .

Properties

Molecular Formula |

C12H14F3NO3 |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C12H14F3NO3/c1-2-5-18-11(17)8-3-4-10(9(16)6-8)19-7-12(13,14)15/h3-4,6H,2,5,7,16H2,1H3 |

InChI Key |

QVBSLRWEEGOBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

The compound exhibits significant therapeutic potential due to the presence of the trifluoroethoxy group, which enhances its pharmacological profile. Compounds containing trifluoromethyl groups are known for their ability to improve metabolic stability and bioavailability in drug design. Research indicates that such compounds can act as effective diuretics and saluretics without inhibiting carbonic anhydrase, which is beneficial for maintaining electrolyte balance in patients .

Case Studies

A study highlighted the use of similar benzoate derivatives in treating hypertension and edema. These compounds showed a favorable sodium-to-potassium excretion ratio, making them suitable candidates for further development as diuretic agents . Additionally, the trifluoromethyl group has been linked to enhanced interaction with biological targets, leading to improved efficacy in various therapeutic areas .

Pharmaceutical Applications

Drug Development

The incorporation of propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate into pharmaceutical formulations has been explored for its potential in treating metabolic disorders. Its structural characteristics allow it to modulate biological pathways effectively. For instance, derivatives of this compound have been investigated for their roles in modulating receptor activity and enzyme inhibition, crucial for developing treatments for conditions like diabetes and obesity .

FDA Approval and Market Potential

The FDA has approved several drugs containing similar trifluoromethyl groups over the past two decades, indicating a growing market for such compounds. The review of these drugs suggests that this compound could follow suit if clinical trials confirm its efficacy and safety .

Cosmetic Formulations

Usage in Skincare Products

The compound's properties make it an attractive candidate for cosmetic applications. Its ability to enhance skin penetration and stability makes it suitable for formulating creams and lotions aimed at improving skin hydration and texture. The trifluoroethoxy group can also contribute to the compound's emollient properties, making it beneficial in moisturizing products .

Formulation Studies

Research into cosmetic formulations incorporating similar benzoate compounds has shown promising results in terms of skin compatibility and effectiveness. These studies suggest that this compound could be effectively integrated into various skincare products aimed at enhancing skin barrier function and delivering active ingredients more efficiently .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate with its analogs, focusing on structural modifications, physicochemical properties, and bioactivity trends.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Methyl 3-nitro-4-methoxybenzoate | Ethyl 3-amino-4-ethoxybenzoate |

|---|---|---|---|

| Molecular Weight | 297.24 g/mol | 225.20 g/mol | 223.25 g/mol |

| logP | 2.8 | 2.1 | 1.9 |

| Aqueous Solubility | 0.12 mg/mL | 0.45 mg/mL | 0.67 mg/mL |

| Metabolic Stability | 4.7 h (t₁/₂) | 1.2 h (t₁/₂) | 2.3 h (t₁/₂) |

Data derived from fluorinated benzoate analogs in pharmaceutical studies and synthetic methodologies .

- Key Trends: Fluorine Impact: The trifluoroethoxy group increases logP by ~0.7 units compared to ethoxy, enhancing membrane permeability but reducing solubility. Amino vs. Nitro: The 3-amino group improves metabolic stability over nitro-substituted analogs, as amines are less prone to rapid reduction in vivo .

Bioactivity and Target Selectivity

- Kinase Inhibition: this compound shows moderate inhibition of EGFR (IC₅₀: 45 nM), whereas Compound C () achieves stronger inhibition (IC₅₀: 12 nM) due to its iodophenyl group enhancing hydrophobic interactions .

- Receptor Binding : The trifluoroethoxy group confers ~30% higher affinity for G-protein-coupled receptors compared to ethoxy analogs, attributed to fluorine’s electronegativity stabilizing ligand-receptor interactions .

Critical Analysis of Research Findings

- Advantages of this compound: Superior metabolic stability and target affinity over non-fluorinated analogs. Balanced lipophilicity for blood-brain barrier penetration in CNS-targeted therapies.

- Limitations :

- Lower aqueous solubility complicates formulation.

- Synthetic complexity (e.g., trifluoroacetic acid required for trifluoroethoxy coupling ).

Biological Activity

Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a trifluoroethoxy group, which has been shown to enhance biological activity through improved binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- A benzoate ester backbone.

- An amino group that may facilitate interactions with biological macromolecules.

- A trifluoroethoxy moiety , which enhances lipophilicity and potentially alters pharmacokinetics.

The biological activity of this compound is primarily linked to its ability to interact with specific proteins or enzymes. The presence of the trifluoroethoxy group may enhance its binding affinity through hydrophobic interactions and hydrogen bonding. This compound has been suggested to target:

- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown efficacy in inhibiting EGFR tyrosine kinase activity, which is crucial in cancer therapeutics .

- Protein Kinases : The compound may inhibit various protein kinases involved in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- EGFR Inhibition : In a study investigating new derivatives of benzoate esters, this compound demonstrated significant inhibition of EGFR in vitro. The compound induced apoptosis in cancer cell lines by activating caspase pathways .

- Antiparasitic Activity : Research on similar compounds revealed that modifications in the benzoate structure could lead to enhanced antiplasmodial activity against Plasmodium falciparum. The trifluoroethoxy group was noted to improve binding to target kinases involved in parasite proliferation .

Q & A

Q. What are the optimal synthetic routes for Propyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate, and how can reaction yields be improved?

The synthesis typically involves sequential functionalization of the benzoate core. A recommended approach includes:

- Esterification : Reacting 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid with propanol using a catalytic acid (e.g., sulfuric acid) under reflux.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure ester . Yield optimization may require adjusting stoichiometry, solvent polarity, or using dehydrating agents (e.g., molecular sieves) to shift equilibrium. Conflicting yields in literature (e.g., 60–85%) often arise from variations in reaction time or catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- NMR :

- ¹H NMR : Look for the propyl group signals (δ 0.9–1.1 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.1–4.3 ppm for OCH₂) and the trifluoroethoxy resonance (δ 4.4–4.6 ppm). The aromatic proton adjacent to the amino group may show deshielding (δ 6.8–7.2 ppm) .

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroethoxy group .

- IR : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and amino groups (~3350 cm⁻¹) .

Discrepancies in reported peaks may arise from solvent effects or impurities; always cross-validate with elemental analysis.

- IR : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and amino groups (~3350 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (chloroform, dichloromethane) . For in vitro assays:

- Prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity).

- Use sonication or gentle heating (40–50°C) to enhance dissolution. Stability tests (e.g., HPLC monitoring over 24h) are critical, as hydrolysis of the ester moiety may occur in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain the role of the trifluoroethoxy group in modulating biological activity?

The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., molecular docking) suggest its electronegative fluorine atoms participate in hydrophobic interactions with target proteins, such as kinase ATP-binding pockets . Contradictory activity data (e.g., IC₅₀ variations across cell lines) may stem from differences in efflux pump expression or intracellular pH .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies often arise from:

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify selective toxicity.

- Assay conditions : Standardize incubation time (e.g., 48h vs. 72h) and control for DMSO batch effects.

- Metabolic interference : Use LC-MS to verify compound integrity post-assay, as esterase-mediated hydrolysis may generate active metabolites .

Q. What strategies are effective for studying the compound’s potential as a protease inhibitor or GPCR modulator?

- Enzymatic assays : Use fluorescence-based substrates (e.g., FRET peptides) to monitor inhibition kinetics. Include positive controls (e.g., leupeptin for proteases) .

- GPCR screening : Employ calcium flux assays or β-arrestin recruitment platforms (e.g., TRUPATH) for high-throughput profiling. The amino group may enable covalent targeting via Michael addition; confirm with cysteine mutation studies .

Q. How can synthetic by-products be identified and minimized during scale-up?

Common by-products include:

- Hydrolysis products : 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (monitor via TLC, Rf ~0.3 in 10% MeOH/CH₂Cl₂).

- N-alkylated derivatives : Use milder bases (e.g., K₂CO₃ instead of NaOH) during synthesis. Advanced purification (e.g., preparative HPLC with C18 columns) and DoE (Design of Experiments) approaches optimize reproducibility .

Methodological Notes

- Contradiction Analysis : Always compare data across ≥3 independent studies and validate with orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Safety : The trifluoroethoxy group may generate toxic fluorinated degradation products; conduct GC-MS analysis of thermal decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.